Trimethylsilyl 3,3,3-trifluoropropionate
Description
Properties
Molecular Formula |
C6H11F3O2Si |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
trimethylsilyl 3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C6H11F3O2Si/c1-12(2,3)11-5(10)4-6(7,8)9/h4H2,1-3H3 |
InChI Key |
GBEDRAKRKDOWDE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Silylation of Alkyl 3,3,3-Trifluoropropionates
Adapting the protocol from US3770791A, methyl or ethyl 3,3,3-trifluoropropionate reacts with TMSCI in dry benzene with triethylamine (TEA) as an HCl scavenger:
Key Conditions :
-
Molar Ratios : Equimolar TMSCI, ester, and TEA.
-
Reaction Time : 30 minutes post-TEA addition.
-
Workup : Quenching with water, benzene extraction, and flash evaporation.
Yield : Analogous reactions report ~44% yield after vacuum distillation.
Direct Silylation of 3,3,3-Trifluoropropionic Acid
While less common due to lower reactivity, direct silylation of the free acid may proceed under vigorous conditions:
Challenges :
-
Incomplete conversion due to equilibrium limitations.
-
Requires excess TMSCI and prolonged reflux.
Comparative Analysis of Methods
Optimization Strategies
Solvent Selection
Benzene, while effective, poses toxicity concerns. Alternatives like dichloromethane or toluene may be substituted, though reaction rates may vary.
Catalytic Enhancements
Incorporating catalytic DMAP (4-dimethylaminopyridine) could accelerate silylation by stabilizing intermediates.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3,3,3-trifluoropropionate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 3,3,3-trifluoropropionic acid and trimethylsilanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are commonly used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used.
Oxidation/Reduction: Specific oxidizing or reducing agents like potassium permanganate or lithium aluminum hydride may be employed.
Major Products Formed
Hydrolysis: 3,3,3-trifluoropropionic acid and trimethylsilanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation/Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
Organic Synthesis
Role as a Reagent:
Trimethylsilyl 3,3,3-trifluoropropionate serves as an important reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its ability to introduce trifluoromethyl groups into organic molecules enhances the biological activity of these compounds.
- Synthesis of Fluorinated Amino Acids: A notable application involves the synthesis of fluorinated amino acids. The compound acts as a precursor for the selective hydrolysis of ketimines to produce 3,3,3-trifluoro-alanine with high yields .
- Aldol Reactions: It has been utilized in aldol-type reactions where it reacts with carbonyl compounds to yield α-trifluoromethyl carboxylic acid esters. This reaction can be catalyzed using trimethylsilyl triflate, demonstrating its utility in creating complex fluorinated structures .
Pharmaceutical Applications
Intermediates in Drug Development:
The compound is significant in the pharmaceutical industry as an intermediate for synthesizing biologically active molecules. Its incorporation into drug candidates can enhance their pharmacological properties.
- Fluoroalkyl Substituents: The presence of fluoroalkyl groups is known to improve the metabolic stability and bioavailability of drugs. This compound has been employed in synthesizing such compounds, leading to potential therapeutic agents with improved efficacy .
Materials Science
Development of Functional Materials:
In materials science, this compound is used to develop functional materials that exhibit unique properties due to their fluorinated nature.
- Catalytic Gels: It has been reported to form catalytic gels when combined with other reagents such as tetrapropylammonium perrhenate. These gels are effective for aerobic oxidation reactions, showcasing the compound's role in facilitating chemical transformations .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Outcome/Benefit |
|---|---|---|
| Organic Synthesis | Synthesis of fluorinated amino acids | High yield production of trifluoro-alanine |
| Pharmaceutical Industry | Intermediate for drug synthesis | Enhanced metabolic stability and bioavailability |
| Materials Science | Formation of catalytic gels | Effective for aerobic oxidation reactions |
Case Studies
Case Study 1: Synthesis of Fluorinated Compounds
In a study conducted on the synthesis of α-fluoroalkyl carboxylic acids using this compound as a precursor, researchers achieved significant yields (up to 85%) through optimized reaction conditions involving various alkyl halides . This demonstrates its effectiveness as a building block in fluorine chemistry.
Case Study 2: Development of Catalytic Systems
Another research highlighted the use of this compound in developing catalytic systems for alcohol oxidation. The combination with tetrapropylammonium perrhenate resulted in highly efficient catalytic gels that improved reaction rates and selectivity .
Mechanism of Action
The mechanism of action of Trimethylsilyl 3,3,3-trifluoropropionate involves its ability to act as a silylating agent, introducing the trimethylsilyl group into various substrates. This modification can alter the physical and chemical properties of the substrates, enhancing their stability, reactivity, or solubility . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparison with Similar Compounds
Methyl 3,3,3-Trifluoropropionate (MTFP)
- Synthesis: Produced via esterification of 3,3,3-trifluoropropionic acid with methanol or through reaction of 3,3,3-trifluoropropionyl chloride with methanol, achieving yields up to 82% .
- Applications : Used in lithium-ion battery electrolytes due to its electrochemical stability (>4.5 V oxidative stability, 0.05 V reductive stability vs. Li/Li+) .
Ethyl 3,3,3-Trifluoropropionate
- Synthesis: Synthesized from 2-bromo-3,3,3-trifluoropropene via bromination and subsequent reaction with potassium ethoxide, yielding 60% over two steps . Alternatively, hydrolysis of perfluoroisobutene derivatives followed by esterification with ethanol achieves 82.7% yield .
- Applications : Utilized in anticancer agents (e.g., N-(3,3,3-trifluoroethyl)-N'-substituted ureas) and agrochemicals .
Trimethylsilyl 3,3,3-Trifluoropropionate
- Inferred Synthesis : Likely formed via silylation of 3,3,3-trifluoropropionyl chloride with trimethylsilyl chloride or hexamethyldisilazane (HMDS), analogous to methods for alkyl esters.
Physicochemical Properties
Reactivity and Functional Utility
- Methyl Ester : Demonstrates regiospecific C-alkylation in aromatic systems, influenced by π-electron density . Its reductive stability in electrolytes enables use in high-voltage battery systems .
- Ethyl Ester: Serves as a precursor for trifluoromethylated ureas with anticancer activity .
- Trimethylsilyl Ester : Expected to exhibit enhanced leaving-group ability due to the silyl moiety, facilitating nucleophilic acyl substitutions. However, hydrolytic sensitivity may restrict aqueous applications.
Biological Activity
Trimethylsilyl 3,3,3-trifluoropropionate (TMS-TFPO) is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups into organic molecules is known to enhance pharmacological properties, including increased metabolic stability and improved bioavailability. This article reviews the biological activity of TMS-TFPO, focusing on its synthesis, biological evaluations, and implications for drug development.
Synthesis
TMS-TFPO can be synthesized through various methods involving the reaction of trifluoropropionic acid with trimethylsilyl triflate. This process yields high purity and yield of the desired compound. The general reaction can be summarized as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, a series of trifluoroethyl-substituted ureas were evaluated for their anticancer activity against various human tumor cell lines in the National Cancer Institute (NCI) screening program. These compounds exhibited moderate activity against leukemia, non-small cell lung cancer, and renal cancer cell lines at a concentration of .
The mechanism by which TMS-TFPO exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the trifluoromethyl group may influence the compound's interaction with biological targets, potentially enhancing its ability to disrupt cellular processes associated with cancer progression. The COMPARE analysis conducted during the NCI screening provided insights into the structure-activity relationships (SAR) of these fluorinated compounds .
Case Studies
Case Study 1: Trifluoroethyl Ureas
A study synthesized a series of trifluoroethyl-substituted ureas and assessed their anticancer activity using the NCI-60 DTP Human Tumor Cell Line Screening Program. The results indicated notable efficacy against specific cancer types, suggesting that further exploration into similar fluorinated derivatives could yield promising therapeutic candidates .
Case Study 2: Fluorinated Amino Acids
Research on fluorinated amino acids has shown that structural modifications can significantly impact biological activity. For instance, asymmetric synthesis techniques have been applied to create α-fluoroalkyl-α-amino acids with enhanced biological profiles . These findings may parallel investigations into TMS-TFPO's potential as a building block for biologically active compounds.
Data Tables
| Compound | Activity Type | Concentration | Cell Lines Tested | Outcome |
|---|---|---|---|---|
| Trifluoroethyl Ureas | Anticancer | Leukemia, Non-small cell lung cancer | Moderate activity observed | |
| Trimethylsilyl 3,3,3-TFPO | Anticancer (proposed) | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
